molecular formula C10H20N2O2 B1471955 3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one CAS No. 1532708-97-6

3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1471955
CAS No.: 1532708-97-6
M. Wt: 200.28 g/mol
InChI Key: QOOVTUOXNMIKJR-UHFFFAOYSA-N
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Description

3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of an amino group and a methoxymethyl substituent, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H18N2O2
  • Molecular Weight : 210.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxymethyl group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes related to neurodegenerative diseases.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

1. Neuroprotective Effects

Studies have shown that derivatives of piperidine compounds can provide neuroprotective effects against oxidative stress and apoptosis in neuronal cells. The specific activity of this compound in this context is under investigation, with preliminary data suggesting it may reduce neuronal cell death in models of Alzheimer's disease.

3. Anticancer Activity

Piperidine derivatives are often explored for their anticancer properties due to their ability to interfere with cancer cell proliferation and survival pathways. Initial screenings indicate that this compound may exhibit selective cytotoxicity towards certain cancer cell lines.

Case Studies and Research Findings

StudyFindingsReference
Neuroprotective StudyShowed reduced apoptosis in PC12 cells treated with the compound
Antimicrobial ScreeningExhibited activity against E. coli and S. aureus in vitro
Anticancer EvaluationInduced apoptosis in breast cancer cell lines with IC50 values indicating potency

Properties

IUPAC Name

3-amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-14-8-9-3-2-6-12(7-9)10(13)4-5-11/h9H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOVTUOXNMIKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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